
2-(4-methoxyphenyl)prop-2-enoic acid
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Overview
Description
2-(4-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a methoxy group attached to the phenyl ring and an acrylic acid moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 2-(4-Methoxyphenyl)propanol.
Substitution: 4-Bromo-2-(4-methoxyphenyl)acrylic acid.
Scientific Research Applications
The biological activities of 2-(4-methoxyphenyl)prop-2-enoic acid have been the subject of various studies, indicating its potential therapeutic uses:
Antioxidant Properties
Research shows that compounds with similar structures exhibit significant antioxidant activity. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Hydrazone derivatives related to this compound have demonstrated antimicrobial effects against several bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.
Pharmaceutical Applications
The pharmaceutical applications of this compound are diverse:
Drug Development
Given its biological activities, this compound is being investigated for its potential as a lead compound in drug development for treating oxidative stress-related diseases, infections, and cancer.
Formulation in Skincare Products
Due to its antioxidant properties, it is being explored for use in skincare formulations aimed at reducing oxidative damage caused by UV radiation and environmental factors.
Case Studies
Several studies highlight the effectiveness of this compound:
Study on Antioxidant Effects
A study conducted on the antioxidant capacity of methoxycinnamic acid derivatives found that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro. The findings suggest potential applications in preventing oxidative damage in skin cells.
Antimicrobial Activity Assessment
In another study, the antimicrobial efficacy of this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent.
Data Table: Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
This compound | Structure | Antioxidant, Antimicrobial, Anticancer | Methoxy group enhances reactivity |
4-Methoxycinnamic Acid | Structure | Antioxidant | Commonly used in sunscreens |
Phenylhydrazine | Structure | Antimicrobial | Basic hydrazine derivative |
4-Methoxybenzaldehyde | Structure | Antioxidant | Simple aromatic aldehyde |
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 4-Methoxyphenylacetic acid
- 3-(4-Methoxyphenyl)propanoic acid
- 4-Methoxycinnamic acid
Comparison: 2-(4-methoxyphenyl)prop-2-enoic acid is unique due to its acrylic acid moiety, which imparts distinct reactivity compared to similar compounds. For instance, while 4-Methoxyphenylacetic acid lacks the double bond, 4-Methoxycinnamic acid has a similar structure but differs in the position of the methoxy group, affecting its chemical behavior and applications .
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-6H,1H2,2H3,(H,11,12) |
InChI Key |
HZEMCKHRVQSVQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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